molecular formula C22H24ClF2N3O3S B3008858 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1185060-23-4

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B3008858
CAS No.: 1185060-23-4
M. Wt: 483.96
InChI Key: JNNRXFFFGJZODZ-UHFFFAOYSA-N
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Description

This compound is a benzodioxole-benzothiazole hybrid with a diethylaminoethyl side chain and a hydrochloride salt. Its structure combines a benzo[1,3]dioxol-5-yl moiety linked to a 4,6-difluorobenzo[d]thiazol-2-yl group via an acetamide bridge. The diethylaminoethyl substituent enhances solubility in polar solvents, while the hydrochloride salt likely improves bioavailability.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O3S.ClH/c1-3-26(4-2)7-8-27(22-25-21-16(24)11-15(23)12-19(21)31-22)20(28)10-14-5-6-17-18(9-14)30-13-29-17;/h5-6,9,11-12H,3-4,7-8,10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNRXFFFGJZODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride , known by its CAS number 1185060-23-4 , has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Structural Overview

The molecular formula of the compound is C22H24ClF2N3O3SC_{22}H_{24}ClF_2N_3O_3S, with a molecular weight of 484.0 g/mol . The structure features a benzo[d][1,3]dioxole moiety, a diethylamino group, and a difluorobenzo[d]thiazole segment, which contribute to its pharmacological properties.

Research indicates that the compound may interact with various neurotransmitter systems, particularly the GABAergic system. Its structural components suggest potential binding affinity to benzodiazepine receptors, which are implicated in anxiety modulation and anticonvulsant activity .

Efficacy Studies

  • Antidepressant and Anxiolytic Effects : In preclinical studies, the compound demonstrated significant anxiolytic effects comparable to established benzodiazepines. Behavioral tests in rodent models showed reduced anxiety-like behavior when administered at specific dosages .
  • Neuroprotective Properties : The compound exhibited neuroprotective effects in models of oxidative stress, suggesting a potential role in preventing neuronal damage. This was assessed through assays measuring cell viability and oxidative stress markers .
  • Anticonvulsant Activity : In seizure models, the compound showed efficacy in reducing seizure frequency and duration, indicating its potential as an anticonvulsant agent .

Data Tables

PropertyValue
Molecular FormulaC22H24ClF2N3O3S
Molecular Weight484.0 g/mol
CAS Number1185060-23-4
Reported Biological ActivitiesAnxiolytic, Anticonvulsant

Case Study 1: Anxiolytic Effects

A study published in PubMed Central evaluated the anxiolytic effects of the compound using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to control groups, suggesting reduced anxiety levels .

Case Study 2: Neuroprotection

In vitro studies demonstrated that treatment with the compound resulted in increased cell viability in neuronal cultures exposed to oxidative stress. The mechanism was linked to the activation of antioxidant pathways .

Case Study 3: Anticonvulsant Efficacy

In a controlled trial involving animal models of epilepsy, administration of the compound significantly decreased seizure activity compared to baseline measurements. The results support further exploration into its therapeutic use for seizure disorders .

Scientific Research Applications

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Molecular Formula

  • Molecular Formula : C19H23ClN2O2S
  • Molecular Weight : 364.91 g/mol

Antidepressant Activity

Research indicates that compounds with similar structural features exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a common mechanism. For instance, studies on related compounds have shown significant improvements in depressive behaviors in animal models, suggesting potential applications in treating major depressive disorder (MDD).

Anxiolytic Effects

The anxiolytic properties of related benzodioxole derivatives have been documented, indicating that this compound might also exhibit similar effects. The interaction with GABAergic systems could be a pathway through which anxiolytic effects are mediated.

Anticancer Properties

Preliminary studies have suggested that compounds featuring thiazole and dioxole groups possess anticancer activity. The mechanism may involve the inhibition of specific cancer cell lines through apoptosis induction or cell cycle arrest. For example, thiazole derivatives have been shown to inhibit tumor growth in various cancer models.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of structurally analogous compounds. It reported that these compounds significantly reduced depressive symptoms in rodent models when administered over a four-week period. The study highlighted the importance of the dioxole moiety in enhancing serotonin reuptake inhibition.

Case Study 2: Anxiolytic Activity

In a clinical trial published in Psychopharmacology, researchers examined the anxiolytic effects of a similar compound. Participants reported reduced anxiety levels after treatment, correlating with increased GABA receptor activity as measured by neuroimaging techniques.

Case Study 3: Anticancer Research

A recent study demonstrated that thiazole derivatives exhibited potent anticancer activity against breast cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, suggesting that modifications to the thiazole structure could enhance efficacy against various cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Compound Name Key Structural Differences Functional Impact Reference
Target Compound 4,6-Difluorobenzo[d]thiazol-2-yl; diethylaminoethyl group; hydrochloride salt Enhanced electron-withdrawing effects (fluorine); improved solubility (salt form)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide Benzoyl-phenylthiazol core; lacks fluorine and diethylaminoethyl Reduced polarity; potential for π-π stacking (benzoyl)
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Tetrahydrofuran-methyl group; monofluoro substitution Altered lipophilicity; steric effects from tetrahydrofuran
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinedione core; chloroacetamide Electrophilic reactivity (chloro group); potential kinase inhibition

Key Research Findings

  • Fluorine Substitution: Fluorine atoms at the 4,6-positions of benzothiazole improve bioactivity by modulating electron density and steric interactions. For example, 4-fluorobenzo[d]thiazol derivatives exhibit higher antibacterial potency than non-fluorinated counterparts .
  • Side Chain Optimization: The diethylaminoethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., tetrahydrofuran-methyl in ).
  • Salt Formation : Hydrochloride salts of similar amines show improved pharmacokinetic profiles, including faster absorption and higher plasma concentrations .

Q & A

Basic: What are the key synthetic methodologies for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting intermediates like substituted benzaldehydes or thiazole derivatives with acetamide precursors under reflux in ethanol or dioxane, often catalyzed by glacial acetic acid or triethylamine .
  • Chloroacetylation : Introducing chloroacetyl chloride to amino-thiazole intermediates in solvents like dioxane, followed by recrystallization from ethanol-DMF mixtures to isolate products .
  • Purification : Vacuum evaporation and filtration are critical for isolating solids, with yields optimized by controlling stoichiometry and reaction time .

Advanced: How can researchers resolve contradictions in reported reaction conditions (e.g., solvent choice, catalysts)?

Discrepancies in methods (e.g., ethanol vs. DMF as solvents) require systematic analysis:

  • Design of Experiments (DoE) : Use statistical models to test variables like solvent polarity, temperature, and catalyst loading. For example, polar aprotic solvents (DMF) may enhance nucleophilic substitution rates compared to ethanol .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps under different conditions .
  • Cross-referencing analogs : Compare with structurally similar compounds (e.g., ethyl benzoate derivatives) to infer optimal conditions for thiazole ring formation .

Basic: What spectroscopic techniques are used for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positioning on the benzodioxole and thiazole rings, with shifts indicating electronic effects from fluorine and diethylamino groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the conformation of the diethylaminoethyl side chain .

Advanced: How can computational methods optimize synthesis pathways?

  • Bayesian optimization : Algorithms prioritize reaction variables (e.g., temperature, reagent ratios) to maximize yield with minimal experimental runs .
  • Density Functional Theory (DFT) : Predicts transition states for key steps like thiazole-azetamide coupling, guiding catalyst selection .
  • Machine learning : Trains models on existing data (e.g., analogs from [18]) to predict solvent compatibility and byproduct formation.

Basic: What in vitro assays are suitable for evaluating biological activity?

  • Anticancer screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC50 values, referencing benzodioxol-thiazole analogs with proven antiproliferative activity .
  • Enzyme inhibition : Test COX-1/2 or kinase inhibition via fluorometric assays, noting the role of the 4,6-difluorobenzothiazol group in target binding .
  • Solubility assays : Determine partition coefficients (logP) using shake-flask methods to assess bioavailability .

Advanced: How does structural modification (e.g., fluorination) impact activity?

  • SAR studies : Replace the 4,6-difluoro group with chloro or methyl groups to evaluate changes in target affinity. For example, fluorination enhances metabolic stability but may reduce solubility .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding via the acetamide carbonyl) .
  • Toxicity profiling : Compare hepatotoxicity of fluorinated vs. non-fluorinated analogs in murine models .

Advanced: How to address solubility and stability challenges in formulation?

  • Salt selection : The hydrochloride salt improves aqueous solubility; test alternative counterions (e.g., mesylate) for pH-dependent stability .
  • Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., the ester linkage) .

Basic: What in vivo models are appropriate for preclinical testing?

  • Xenograft models : Evaluate antitumor efficacy in immunodeficient mice implanted with human cancer cells, using dosing regimens informed by pharmacokinetic data .
  • Toxicokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS, adjusting the diethylaminoethyl group to modulate blood-brain barrier penetration .

Advanced: How to design multi-target inhibitors using this scaffold?

  • Fragment-based design : Combine the benzodioxol-thiazole core with pharmacophores from known kinase or protease inhibitors .
  • Polypharmacology screens : Use high-throughput assays to assess off-target effects on GPCRs or ion channels .
  • Prodrug strategies : Modify the acetamide group to enhance permeability, with enzymatic cleavage sites tailored to specific tissues .

Basic: What safety protocols are essential for handling this compound?

  • PPE requirements : Use nitrile gloves and fume hoods due to potential toxicity of fluorinated intermediates .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous waste treatment .

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